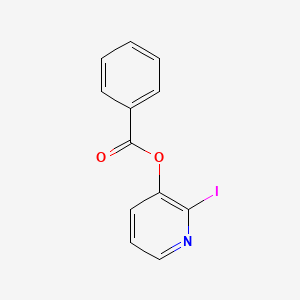

2-Iodopyridin-3-yl benzoate

Description

Strategic Importance of Halogenated Pyridines in Contemporary Chemical Transformations

Halogenated pyridines are fundamental building blocks in the development of pharmaceuticals and agrochemicals. chemrxiv.orgnsf.govnih.govacs.org The introduction of a halogen atom onto the pyridine (B92270) ring is a critical step that enables a wide array of subsequent chemical reactions. numberanalytics.com This functionalization is vital for creating diverse molecular structures necessary for structure-activity relationship (SAR) studies, which are essential in drug discovery. chemrxiv.orgnsf.gov

The carbon-halogen bond, particularly the carbon-iodine bond, serves as a key reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. This strategic placement of a halogen allows synthetic chemists to use halopyridines as key intermediates for constructing more complex, target-oriented molecules. chemrxiv.orgnsf.gov Pyridine halogenation reactions are therefore crucial for generating the vast number of derivatives required for modern chemical research. chemrxiv.orgnsf.gov

Significance of Pyridine-Benzoate Scaffolds as Versatile Building Blocks

The pyridine scaffold is a ubiquitous feature in many biologically active compounds and approved drugs. researchgate.netnih.gov Its presence is noted in medications for a wide range of conditions, including cancer, hypertension, and bacterial infections. researchgate.netdovepress.com The nitrogen atom in the pyridine ring can improve properties like water solubility, which is a desirable characteristic for pharmaceutical candidates. nih.gov The pyridine ring system is considered a "privileged" structure in medicinal chemistry due to its ability to interact with various biological targets. dovepress.com

The benzoate (B1203000) moiety, attached to the pyridine core, also plays a crucial role. The substituent on the benzoate ring can significantly influence the molecule's biological activity and chemical reactivity. For instance, in the related compound 2-Iodo-3-pyridinyl 4-methoxybenzenecarboxylate, the methoxy (B1213986) group on the benzoate ring is expected to alter its electronic properties and potential interactions with biological macromolecules. Therefore, the pyridine-benzoate scaffold offers a modular platform where modifications on either the pyridine or the benzoate part can be used to fine-tune the properties of the final compound.

Overview of the Synthetic Utility and Reactivity Profile of 2-Iodopyridin-3-yl benzoate

The synthetic utility of this compound is primarily dictated by the reactivity of the iodo-substituent and the ester linkage. The iodine atom at the 2-position of the pyridine ring makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for creating complex molecular architectures.

Expected reactions include:

Suzuki Coupling: Reaction with boronic acids to form a new C-C bond.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Nucleophilic Aromatic Substitution: The iodine atom can be replaced by various nucleophiles under specific conditions.

The ester linkage of the benzoate group is another reactive site, susceptible to hydrolysis under acidic or basic conditions to yield 2-hydroxypyridine (B17775) and benzoic acid derivatives.

Table 1: Predicted Reactivity Profile of this compound

| Reactive Site | Reaction Type | Potential Reagents | Product Type |

| C-I bond (Pyridine ring) | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | 2-Arylpyridin-3-yl benzoate |

| C-I bond (Pyridine ring) | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | 2-(Alkynyl)pyridin-3-yl benzoate |

| C-I bond (Pyridine ring) | Heck Coupling | Alkene, Pd catalyst, Base | 2-(Alkenyl)pyridin-3-yl benzoate |

| C-I bond (Pyridine ring) | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 2-(Amino)pyridin-3-yl benzoate |

| Ester Linkage | Hydrolysis | H₃O⁺ or OH⁻ | 2-Hydroxypyridine + Benzoic acid |

Table 2: Physicochemical Properties of a Structurally Related Compound Data for the exact compound this compound is not readily available. The table below lists properties for the similar compound 2-iodopyridin-3-yl 3-(trifluoromethyl)benzoate .

| Property | Value | Source |

| CAS Number | 246022-00-4 | molport.comnih.govarctomsci.com |

| Molecular Formula | C₁₃H₇F₃INO₂ | molport.com |

| Molecular Weight | 393.104 g/mol | molport.com |

| IUPAC Name | 2-iodopyridin-3-yl 3-(trifluoromethyl)benzoate | molport.com |

Historical Context and Evolution of Iodopyridine Chemistry Relevant to this compound

The study of pyridine chemistry, including its halogenation, has a history spanning over a century. chemrxiv.org Early methods for halogenating pyridines often required harsh conditions, such as high temperatures and the use of strong acids, due to the pyridine ring's electron-deficient nature, which makes it less reactive towards electrophilic aromatic substitution. chemrxiv.orgnsf.gov These early procedures were often limited in scope and could lead to the formation of multiple regioisomeric products. nsf.gov

The mid-20th century saw a more systematic exploration of pyridine derivatives, driven by their potential in medicinal and agrochemical chemistry. A significant advancement in the field has been the development of more selective and milder halogenation techniques. These include metalation-halogenation sequences, where the pyridine ring is first treated with a strong base to create a nucleophilic site for reaction with a halogen source. chemrxiv.orgnsf.gov More recently, innovative methods have emerged, such as those using designed phosphine (B1218219) reagents or exploiting Zincke imine intermediates, to achieve highly regioselective halogenation of the pyridine core under mild conditions. chemrxiv.orgnsf.govnih.govacs.org These modern synthetic strategies have greatly expanded the ability of chemists to prepare specific iodopyridine isomers, which are crucial precursors for compounds like this compound.

Structure

3D Structure

Properties

IUPAC Name |

(2-iodopyridin-3-yl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO2/c13-11-10(7-4-8-14-11)16-12(15)9-5-2-1-3-6-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTIOGJLRSERNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(N=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301274 | |

| Record name | 3-Pyridinol, 2-iodo-, 3-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245039-51-4 | |

| Record name | 3-Pyridinol, 2-iodo-, 3-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245039-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinol, 2-iodo-, 3-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 2 Iodopyridin 3 Yl Benzoate

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-I Bond

The carbon-iodine bond in 2-Iodopyridin-3-yl benzoate (B1203000) is the principal site of reactivity for the formation of new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond, in comparison to C-Br or C-Cl bonds, makes it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. ambeed.com

Suzuki-Miyaura Coupling for Aryl-Aryl and Alkyl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.org In the context of 2-Iodopyridin-3-yl benzoate, this reaction allows for the introduction of various aryl and alkyl groups at the C2 position of the pyridine (B92270) ring.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond of this compound, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Aryl/Alkyl Boronic Acid/Ester | Catalyst System | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenylpyridin-3-yl benzoate |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 2-(4-Methoxyphenyl)pyridin-3-yl benzoate |

| 3 | Methylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF | 2-Methylpyridin-3-yl benzoate |

The B-alkyl Suzuki-Miyaura cross-coupling is a robust method for creating C(sp³)–C(sp²) bonds. nih.gov This reaction is advantageous because the alkyl borane (B79455) coupling partners can be generated under mild conditions through the hydroboration of olefins, and they tolerate a wide array of functional groups. nih.gov While traditional methods often require high temperatures, recent advancements have enabled these reactions to proceed under milder, even room temperature, conditions, sometimes utilizing photocatalysis. nih.govsigmaaldrich.com

Sonogashira Coupling for C(sp)-C(sp2) Bond Construction

The Sonogashira coupling reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgscirp.org This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, is instrumental in the synthesis of arylalkynes. libretexts.orgnih.gov

For this compound, the Sonogashira coupling facilitates the introduction of an alkynyl group at the C2 position. The generally accepted mechanism involves two independent catalytic cycles for the palladium and copper components. libretexts.org The palladium cycle includes oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in transmetalation. libretexts.org Copper-free versions of the Sonogashira reaction have also been developed. nih.gov

Table 2: Representative Sonogashira Coupling Reactions

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | DMF | 2-(Phenylethynyl)pyridin-3-yl benzoate |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | i-Pr₂NH | THF | 2-((Trimethylsilyl)ethynyl)pyridin-3-yl benzoate |

| 3 | 1-Heptyne | Pd(OAc)₂/XPhos/CuI | Cs₂CO₃ | Dioxane | 2-(Hept-1-yn-1-yl)pyridin-3-yl benzoate |

Recent protocols have also explored nickel-catalyzed Sonogashira couplings, which can be advantageous for their facile oxidative addition with C(sp²) partners under mild conditions. nih.gov

Negishi Coupling and Organozinc Reagent Applications

The Negishi coupling is a transition metal-catalyzed reaction that forms C-C bonds by coupling organozinc compounds with organic halides or triflates. wikipedia.orgresearchgate.net This reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium catalysts are commonly used, though nickel catalysts are also effective. wikipedia.org

In the case of this compound, an organozinc reagent (R-ZnX) would be used to introduce an R group at the C2 position. The reaction mechanism involves oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the organozinc reagent and reductive elimination.

Table 3: Illustrative Negishi Coupling Reactions

| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Product |

| 1 | Phenylzinc chloride | Pd₂(dba)₃ | P(o-tol)₃ | THF | 2-Phenylpyridin-3-yl benzoate |

| 2 | Ethylzinc bromide | Ni(acac)₂ | PPh₃ | DMF | 2-Ethylpyridin-3-yl benzoate |

| 3 | Vinylzinc chloride | Pd(PPh₃)₄ | - | Dioxane | 2-Vinylpyridin-3-yl benzoate |

The preparation of the requisite organozinc reagents is a key consideration for this methodology. researchgate.net

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. nrochemistry.comwikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher, classical methods. wikipedia.org

For this compound, this reaction enables the synthesis of 2-aminopyridine (B139424) derivatives. The catalytic system typically consists of a palladium precursor, a phosphine (B1218219) ligand, and a base. uwindsor.ca The choice of ligand is critical, with sterically hindered and electron-rich phosphines often providing the best results. nrochemistry.comresearchgate.net The mechanism involves oxidative addition of the palladium(0) catalyst to the C-I bond, followed by coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. nrochemistry.comwikipedia.org

Table 4: Examples of Buchwald-Hartwig Amination

| Entry | Amine | Catalyst System | Base | Solvent | Product |

| 1 | Aniline | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 2-(Phenylamino)pyridin-3-yl benzoate |

| 2 | Morpholine | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | 2-Morpholinopyridin-3-yl benzoate |

| 3 | Benzylamine (B48309) | PdCl₂(dppf) | K₃PO₄ | THF | 2-(Benzylamino)pyridin-3-yl benzoate |

The use of weak bases can be crucial in cases where the starting material is sensitive to decomposition. acs.org

Stille, Heck, and Other Palladium-Catalyzed C-C Coupling Methodologies

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.org It is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org For this compound, this reaction would involve an organostannane like tributyl(phenyl)stannane to yield 2-phenylpyridin-3-yl benzoate. The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. nih.govresearchgate.net With this compound, an alkene such as styrene (B11656) could be used to form 2-styrylpyridin-3-yl benzoate. The reaction mechanism initiates with the oxidative addition of the palladium catalyst to the C-I bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov The presence of ortho-substituted heterocycles like 2-iodopyridine (B156620) can sometimes lead to lower yields due to potential catalyst poisoning. nih.gov

Reactivity of the Benzoate Ester Moiety

The benzoate ester group in this compound is generally stable under the neutral or basic conditions of many palladium-catalyzed cross-coupling reactions. However, it can undergo transformations typical of esters, most notably hydrolysis.

Under acidic or basic aqueous conditions, the ester can be hydrolyzed to yield 2-iodopyridin-3-ol (B189409) and benzoic acid. This reaction is a standard ester hydrolysis mechanism involving nucleophilic acyl substitution. The stability of the ester can be influenced by steric and electronic factors.

Additionally, the ester can be cleaved reductively. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding alcohol, yielding (2-iodopyridin-3-yl)methanol and benzyl (B1604629) alcohol. organic-chemistry.org This transformation proceeds via the reduction of the carbonyl group.

Hydrolysis and Transesterification Pathways

The ester linkage in this compound is susceptible to cleavage through hydrolysis and transesterification reactions. georganics.sk These transformations are typically catalyzed by acids or bases.

Hydrolysis: Under aqueous acidic or basic conditions, the ester bond can be hydrolyzed to yield 2-iodopyridin-3-ol and benzoic acid. The reaction mechanism involves nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the ester. The electron-withdrawing nature of the 2-iodopyridyl group can influence the rate of this reaction.

Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification. google.com This process involves the exchange of the 2-iodopyridin-3-ol moiety with another alcohol, resulting in the formation of a new ester and 2-iodopyridin-3-ol. google.com The choice of catalyst and reaction conditions can be tailored to favor the desired product. google.com

| Reaction | Reagents and Conditions | Products |

| Hydrolysis | H₂O, H⁺ or OH⁻ | 2-Iodopyridin-3-ol, Benzoic acid |

| Transesterification | R-OH, H⁺ or Base | New benzoate ester (R-O-C(=O)Ph), 2-Iodopyridin-3-ol |

Reductions and Other Functional Group Manipulations of the Ester

The ester functional group in this compound can be transformed into other functionalities through various reduction and manipulation reactions. georganics.sk

Reduction: The ester can be reduced to the corresponding primary alcohol, (2-iodopyridin-3-yl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon.

Other Manipulations: The ester group can serve as a precursor for other functional groups. For instance, reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, can lead to the formation of tertiary alcohols.

| Transformation | Reagents | Product |

| Reduction to Alcohol | Lithium aluminum hydride (LiAlH₄) | (2-Iodopyridin-3-yl)methanol |

| Reaction with Organometallics | Grignard reagents (R-MgX) | Tertiary alcohol |

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Nucleus

The pyridine ring in this compound is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the nitrogen atom and the iodo and benzoate substituents. However, it is activated towards nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is generally difficult. The presence of the deactivating groups directs incoming electrophiles to specific positions, though harsh reaction conditions are often required.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom and activated by the iodo group, makes it susceptible to nucleophilic attack. beilstein-journals.org Strong nucleophiles can displace the iodide ion, leading to the introduction of new functional groups at the 2-position. The reaction proceeds through a Meisenheimer-like intermediate.

| Reaction Type | Reactivity | Key Factors |

| Electrophilic Substitution | Deactivated | Electron-withdrawing nature of the pyridine nitrogen and substituents. |

| Nucleophilic Substitution | Activated | Electron-deficient ring, leaving group ability of iodide. beilstein-journals.org |

Metalation Strategies and Subsequent Quenching Reactions

Directed ortho-metalation is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. uni-muenchen.de In the case of this compound, the substituents can direct deprotonation to specific positions on the pyridine ring using strong bases like lithium diisopropylamide (LDA) or TMP-bases (TMP = 2,2,6,6-tetramethylpiperidide). uni-muenchen.deuni-muenchen.de

The resulting organometallic intermediate can then be quenched with a variety of electrophiles, allowing for the introduction of a wide range of functional groups. For instance, quenching with aldehydes or ketones yields secondary or tertiary alcohols, while reaction with carbon dioxide followed by acidification provides the corresponding carboxylic acid.

| Step | Reagents | Intermediate/Product |

| Metalation | Strong base (e.g., LDA, TMP-bases) | Lithiated or zincated pyridyl species |

| Quenching | Electrophile (e.g., R-CHO, CO₂) | Functionalized pyridine derivative |

Radical Reactions Involving the C-I Bond for Functionalization

The carbon-iodine (C-I) bond in this compound is relatively weak and can be cleaved homolytically to generate a 2-pyridyl radical. researchgate.netrsc.org This radical intermediate can then participate in a variety of functionalization reactions.

Radical Cyclizations: Intramolecular radical cyclizations can be initiated by the formation of the 2-pyridyl radical, leading to the synthesis of fused heterocyclic systems. researchgate.net

Cross-Coupling Reactions: The 2-pyridyl radical can be trapped by various radical acceptors in intermolecular reactions. rsc.org Photoredox catalysis has emerged as a powerful tool for generating aryl radicals from aryl iodides under mild conditions, enabling a range of C-C and C-heteroatom bond-forming reactions. nih.gov These methods often exhibit broad functional group tolerance. rsc.org

| Reaction Type | Conditions | Outcome |

| Radical Cyclization | Radical initiator (e.g., AIBN, light) | Fused heterocyclic systems |

| Radical Cross-Coupling | Photoredox catalyst, radical acceptor | Functionalized pyridine derivatives |

Derivatives and Analogues Synthesized from 2 Iodopyridin 3 Yl Benzoate

Functionalization and Diversification of the Pyridine (B92270) Ring

The pyridine ring of 2-Iodopyridin-3-yl benzoate (B1203000) is amenable to several functionalization strategies, primarily exploiting the reactivity of the carbon-iodine bond and, to a lesser extent, direct C-H activation.

Transition metal-catalyzed cross-coupling reactions are the most prominent methods for modifying the pyridine core. The iodo group at the C2 position serves as an excellent handle for introducing new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents by coupling the iodo-pyridine with various boronic acids or esters. For instance, related 3-iodopyridine (B74083) derivatives are readily coupled with arylboronic acids to form biaryl structures. nih.gov The reaction tolerates the ester functionality, allowing for the direct synthesis of complex molecules. thieme-connect.com

Sonogashira Coupling : The introduction of alkynyl groups is achieved via palladium-copper co-catalyzed Sonogashira coupling. This reaction has been demonstrated on 2-amino-3-iodopyridines, where terminal alkynes (including those bearing benzoate groups) are coupled to the C3 position to yield 3-alkynyl-2-aminopyridines. rsc.org These intermediates are crucial for building fused ring systems. rsc.org

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. Regioselective amination of related dihalopyridines, such as 2-chloro-3-iodopyridine, demonstrates that the more reactive C-I bond can be selectively targeted to introduce amine substituents. acs.org This method can be used to synthesize aminopyridine derivatives from 2-Iodopyridin-3-yl benzoate.

Heck Coupling : The palladium-catalyzed Heck reaction allows for the introduction of alkenyl groups at the C2 position.

C-H Functionalization : While less common than cross-coupling at the C-I bond, direct C-H functionalization offers an alternative route for diversification. Methodologies for the direct arylation of C-H bonds in aromatic amides have been developed, suggesting potential for similar transformations on the pyridine ring of this compound under specific directing group guidance. nih.gov BF3-mediated oxidative cross-couplings have also been shown to functionalize the C4 position of 3-substituted pyridines. uni-muenchen.de

Table 1: Examples of Pyridine Ring Functionalization Reactions

| Reaction Type | Reagents/Catalyst | Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd Catalyst, Base | 2-Aryl/Heteroaryl-pyridin-3-yl benzoate |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst, Base | 2-Alkynyl-pyridin-3-yl benzoate |

| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | 2-Amino-pyridin-3-yl benzoate derivative |

| Heck Coupling | Alkene, Pd Catalyst, Base | 2-Alkenyl-pyridin-3-yl benzoate |

Modification and Elaboration of the Benzoate Ester Moiety

The benzoate ester group can be readily modified without affecting the iodo-pyridine core, providing another axis for generating structural diversity.

Ester Hydrolysis : The ester can be saponified under basic conditions to yield the corresponding carboxylic acid, 2-iodopyridin-3-ol (B189409), after tautomerization and protonation. This acid can then be re-esterified or converted to an amide.

Transesterification : The benzoate can be exchanged for other ester groups by reacting the parent compound with different alcohols under catalytic conditions.

Ammonolysis/Amidation : Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding primary, secondary, or tertiary amide. This transformation is common in the synthesis of bioactive molecules.

Synthesis of Analogues : A primary route to analogues involves starting the synthesis not with benzoic acid, but with a substituted benzoic acid. For example, 2-Iodo-3-pyridinyl 4-methoxybenzenecarboxylate and 2-iodopyridin-3-yl 3-(trifluoromethyl)benzoate have been synthesized by reacting 2-iodopyridin-3-ol with the corresponding acyl chloride or carboxylic acid. molport.com

Table 2: Modifications of the Benzoate Moiety

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Hydrolysis | NaOH, H₂O | Carboxylic Acid (via the pyridinol) |

| Ammonolysis | NH₃, MeOH | Primary Amide |

| Esterification (from pyridinol) | R-COOH, DCC, DMAP | Modified Ester |

| Amidation (from pyridinol) | R-NH₂, Coupling Agent | Amide |

Halogen Exchange Reactions and Orthogonal Halogenation Strategies

The iodine atom is not only a handle for cross-coupling but can also be exchanged for other halogens or undergo metal-halogen exchange to generate highly reactive intermediates.

Metal-Halogen Exchange : The carbon-iodine bond can undergo exchange with organolithium or organomagnesium reagents (e.g., i-PrMgCl·LiCl) to form a pyridyl-magnesium or -lithium species. d-nb.infod-nb.info This organometallic intermediate can then be trapped with various electrophiles (e.g., aldehydes, CO₂, borates) to install new functional groups. d-nb.inforesearchgate.net This method is particularly useful for functionalizations not achievable through cross-coupling.

Orthogonal Reactivity : In substrates containing multiple, different halogen atoms, the reactivity differences can be exploited for selective functionalization. For instance, in 5-bromo-3-iodopyridin-2-amine, a close analogue, Suzuki coupling occurs selectively at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations. rsc.org This principle allows for a stepwise and controlled diversification of the pyridine ring. Similarly, in 2-chloro-5-iodopyridine, Pd-catalyzed amination occurs chemoselectively at the C-I bond. orgsyn.org

Construction of Fused and Bridged Heterocyclic Systems

This compound and its immediate derivatives are valuable precursors for synthesizing polycyclic heteroaromatic compounds, which are common scaffolds in medicinal chemistry. sioc-journal.cngoogle.com

Tandem/Domino Reactions : A common strategy involves an initial functionalization of the C2 position, followed by an intramolecular cyclization that engages the substituent at C3 (the ester or a derivative thereof). For example, Sonogashira coupling of a 3-iodo-2-aminopyridine with an alkyne, followed by an acid-catalyzed or base-mediated cyclization, is a well-established route to 7-azaindoles (pyrrolo[2,3-b]pyridines). rsc.org

Annulation Reactions : Palladium-catalyzed annulation of internal alkynes with benzylidene(o-iodopyridinyl)amines has been used to construct pyridopyrrolo[2,1-a]isoindoles. clockss.org

Intramolecular Cyclization : Following the introduction of a suitable group at the C2 position, intramolecular cyclization can form a new ring. For example, 2,3-diaminopyridines, formed via sequential aminations of 2-chloro-3-iodopyridine, can be treated with reagents like triphosgene (B27547) to afford fused imidazo[4,5-b]pyridin-2-ones. acs.org Similarly, various methods exist for the intramolecular cyclization of substituted phenols or anilines to form benzofuro- or benzopyrrolo-fused systems. researchgate.net

Table 3: Examples of Fused Heterocyclic Systems

| Precursor Type | Key Reaction Steps | Fused System Formed |

|---|---|---|

| 2-Amino-3-alkynylpyridine | Sonogashira coupling, then acid-catalyzed cyclization | 7-Azaindole |

| 2,3-Diaminopyridine derivative | Sequential Buchwald-Hartwig aminations, then cyclization with triphosgene | Imidazo[4,5-b]pyridin-2-one |

| Benzylidene(o-iodopyridinyl)amine | Palladium-catalyzed annulation with internal alkynes | Pyridopyrrolo[2,1-a]isoindole |

Synthesis of Chiral Derivatives and Enantioselective Transformations

The introduction of chirality is a critical aspect of modern synthetic chemistry, particularly for pharmaceutical applications. Derivatives of this compound can be synthesized in chiral, non-racemic forms.

Asymmetric Catalysis : Chiral ligands can be employed in transition metal-catalyzed reactions to induce enantioselectivity. For instance, the use of chiral bipyridine ligands in palladium-catalyzed allylic substitution has achieved high enantiomeric excess. researchgate.net Similar strategies could be applied to functionalize the pyridine ring of this compound.

Resolution of Racemates : A racemic derivative can be separated into its constituent enantiomers using chiral chromatography or by derivatization with a chiral auxiliary followed by separation and removal of the auxiliary.

Use of Chiral Starting Materials : A straightforward method is to incorporate a chiral piece during the synthesis. For example, the benzoate ester could be hydrolyzed and the resulting pyridinol re-esterified with a chiral carboxylic acid. Alternatively, a chiral alcohol could be used in a transesterification reaction. In related systems, chiral alcohols have been attached via Mitsunobu or other etherification reactions to create chiral derivatives.

Atropisomerism : In sterically hindered biaryl systems that can be synthesized via Suzuki coupling, rotation around the aryl-aryl bond may be restricted, leading to stable, chiral atropisomers. Oxidative dimerization of chiral pyridine N-oxides has been shown to proceed with high diastereoselectivity, controlling the configuration of the newly formed chiral axis. researchgate.net

Advanced Synthetic Applications of 2 Iodopyridin 3 Yl Benzoate As a Versatile Chemical Building Block

Role in the Total Synthesis of Complex Natural Products and Designed Molecules

The total synthesis of complex natural products and intricately designed molecules represents a significant challenge in organic chemistry, often requiring the assembly of polyfunctionalized scaffolds. sioc-journal.cnnih.gov While direct examples detailing the use of 2-Iodopyridin-3-yl benzoate (B1203000) in completed total syntheses are not extensively documented, its structural motifs are emblematic of key intermediates in such campaigns. The 2-iodopyridine (B156620) framework is a well-established substrate for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to constructing complex molecular backbones.

The reactivity of the C-I bond is paramount, enabling chemists to employ a range of palladium-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling of halo-pyridines with terminal alkynes is a common strategy for introducing carbon frameworks. rsc.orgrsc.org Similarly, Suzuki and Heck couplings allow for the facile introduction of aryl, heteroaryl, and vinyl substituents at the 2-position.

The benzoate group at the 3-position serves as a robust protecting group for the pyridinol functionality. Its stability to a wide array of reaction conditions, including those typically employed for cross-coupling at the C-I bond, is a significant asset. Following the construction of the desired carbon skeleton, the benzoate ester can be readily hydrolyzed under basic or acidic conditions to reveal the 3-hydroxyl group. This newly liberated functional group can then participate in subsequent reactions, such as etherification, oxidation, or conversion to a leaving group for nucleophilic substitution, thereby increasing the molecular complexity. This latent reactivity makes 2-Iodopyridin-3-yl benzoate a valuable linchpin in multi-step synthetic sequences aimed at complex target molecules.

Utilization in the Assembly of Diverse Heterocyclic Scaffolds

The construction of novel heterocyclic systems is a major focus of medicinal and materials chemistry. This compound provides a strategic entry point for the synthesis of a variety of heterocyclic structures, particularly those involving fused rings or linked heteroaromatic systems. nih.govmdpi.com

The synthesis of fused bicyclic systems containing a pyridine (B92270) ring is a common objective in drug discovery. The 2-iodo-3-functionalized pyridine core is an excellent precursor for such scaffolds. A prominent example is the synthesis of 7-azaindoles, which can be achieved through an initial Sonogashira coupling of a 3-alkynyl-2-aminopyridine, followed by a cyclization step. rsc.orgrsc.org While this example starts with a 2-amino group, this compound can be envisioned as a precursor to the necessary intermediates. The synthetic sequence would involve:

A cross-coupling reaction at the 2-iodo position.

Hydrolysis of the benzoate ester to unmask the 3-hydroxyl group.

Conversion of the hydroxyl group into an amine or another nucleophilic group required for the final intramolecular cyclization.

Another relevant example is the synthesis of unsymmetrical imidazo[4,5-b]pyridin-2-ones, which has been demonstrated starting from 2-chloro-3-iodopyridine. acs.org This synthesis involves sequential regioselective palladium-catalyzed aminations, first at the iodine-bearing carbon and then at the chlorine-bearing carbon, followed by cyclization. acs.org The higher reactivity of the C-I bond compared to the C-Cl bond directs the initial substitution, a principle that applies directly to the use of this compound in similar synthetic strategies.

| Starting Material Motif | Key Reaction Sequence | Resulting Fused System | Reference |

|---|---|---|---|

| 2-Amino-3-iodopyridine | 1. Sonogashira Coupling 2. Acid-catalyzed Cyclization | 7-Azaindole | rsc.org |

| 2-Chloro-3-iodopyridine | 1. Pd-catalyzed Amination (at C-I) 2. Pd-catalyzed Amination (at C-Cl) 3. Cyclization with Triphosgene (B27547) | Imidazo[4,5-b]pyridin-2-one | acs.org |

The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry and materials science. Recent synthetic advancements have established efficient one-pot protocols for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles starting from carboxylic acids and aryl iodides. acs.orgnih.gov In this methodology, a carboxylic acid is activated and cyclized with a hydrazine (B178648) source, and the resulting intermediate undergoes an in-situ, copper-catalyzed C-H arylation with an aryl iodide.

This compound is an ideal coupling partner in such reactions. By reacting it with a suitable carboxylic acid under the established one-pot conditions, the 2-pyridyl moiety can be directly installed at the 5-position of the 1,3,4-oxadiazole ring. This provides a streamlined route to complex molecules containing both pyridine and oxadiazole heterocycles. The scope of this reaction is broad, tolerating a wide range of functional groups on both the carboxylic acid and the aryl iodide coupling partners. acs.orgnih.gov

| Carboxylic Acid Partner | Aryl Iodide Partner | Resulting Oxadiazole Product | Reference |

|---|---|---|---|

| 4-Fluorobenzoic acid | Iodobenzene | 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | nih.gov |

| 4-Bromo-2-methylbenzoic acid | 4-Iodopyridine | 2-(4-Bromo-2-methylphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | nih.gov |

| Nicotinic acid | 1-Iodo-2-methoxybenzene | 2-(2-Methoxyphenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole | acs.orgnih.gov |

| Probenecid | Ethyl 4-iodobenzoate | Ethyl 4-(5-(4-(N,N-dipropylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzoate | acs.orgnih.gov |

Precursor to Pyridine-Fused Systems

Application in the Synthesis of Ligands for Catalysis

The development of novel ligands is crucial for advancing the field of homogeneous catalysis. Pyridine-based structures are frequently incorporated into ligands due to the strong coordinating ability of the pyridine nitrogen. nih.govambeed.com this compound is a valuable precursor for creating bespoke ligands, particularly bidentate ligands that can form stable chelate complexes with transition metals.

The primary route for ligand synthesis from this building block is through palladium-catalyzed cross-coupling reactions at the 2-position. acs.org For example, a Buchwald-Hartwig amination can be used to couple the 2-iodo position with a primary or secondary amine that bears another donor atom, such as a phosphine (B1218219) or another nitrogen atom. This would generate N,N- or P,N-type bidentate ligands. The steric and electronic properties of the resulting ligand can be fine-tuned by the choice of the nucleophile and by the substituent at the 3-position of the pyridine ring (the benzoate group or a derivative thereof). The use of well-defined palladium precatalysts can simplify these transformations and improve their efficiency. acs.org

| Substrate | Coupling Partner | Reaction Type | Potential Ligand Class |

|---|---|---|---|

| This compound | Diphenylphosphine | Buchwald-Hartwig or similar P-C coupling | P,N-Ligand |

| This compound | 2-(Aminomethyl)pyridine | Buchwald-Hartwig C-N Coupling | N,N,N-Tridentate Ligand |

| This compound | 8-Aminoquinoline | Buchwald-Hartwig C-N Coupling | N,N-Bidentate Ligand |

Use in the Preparation of Precursors for Functional Materials (excluding material properties)

The synthesis of organic functional materials often relies on the construction of extended π-conjugated systems. The iterative nature of cross-coupling reactions makes them ideal for the step-wise assembly of such molecules, and this compound provides an excellent platform for these synthetic strategies.

A typical approach would involve a sequence of palladium-catalyzed reactions. For example, a Suzuki coupling could be performed at the 2-iodo position to introduce an aryl or heteroaryl group. Following this initial coupling, the benzoate ester at the 3-position can be hydrolyzed. The resulting hydroxyl group can be converted into a triflate or another reactive leaving group, setting the stage for a second cross-coupling reaction at the 3-position. This sequential, site-selective functionalization allows for the controlled, directional synthesis of well-defined oligomeric or polymeric precursors.

Furthermore, the integration of heterocycles like 1,3,4-oxadiazoles, as discussed previously, is a known strategy for creating precursors to electron-transporting materials. orchid-chem.com A synthetic route could involve coupling this compound with a boronic acid ester-functionalized oxadiazole, or vice-versa, to generate a highly conjugated precursor molecule suitable for further elaboration or direct use in device fabrication studies.

Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Iodopyridin 3 Yl Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 2-Iodopyridin-3-yl benzoate (B1203000) and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For a compound like 2-Iodopyridin-3-yl benzoate, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the benzoate ring. The chemical shifts (δ) of these protons are influenced by the electronegativity of the iodine atom and the ester functional group. For instance, protons on the pyridine ring would likely appear in the aromatic region, with their specific shifts and coupling patterns providing information about their relative positions.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts would indicate the type of carbon (e.g., aromatic, carbonyl). For example, the carbon atom of the carbonyl group in the benzoate moiety would appear at a characteristic downfield shift. hmdb.caaskfilo.comnp-mrd.org The carbon attached to the iodine atom would also have a specific chemical shift.

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. nih.govbiophysics.orgalfa-chemistry.com Fluorine-19 has a natural abundance of 100% and a large chemical shift range, making ¹⁹F NMR a powerful tool for detecting the presence and electronic environment of fluorine atoms in a molecule. nih.govbiophysics.orgalfa-chemistry.com The chemical shift of a fluorine atom is highly sensitive to its local environment, providing valuable structural information. biophysics.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound and Related Structures

| Compound/Fragment | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| 2-Iodopyridine (B156620) | ¹H | 8.15-8.20 | d |

| 7.60-7.65 | t | ||

| 7.20-7.25 | d | ||

| 6.75-6.80 | t | ||

| Methyl benzoate | ¹³C | ~167 | s (C=O) |

| ~133 | s (Ar-C) | ||

| ~130 | d (Ar-CH) | ||

| ~129 | d (Ar-CH) | ||

| ~52 | q (OCH₃) | ||

| 2-Iodo-3-hydroxypyridine | ¹³C | ~150 | s (C-O) |

| ~140 | d (C-H) | ||

| ~125 | d (C-H) | ||

| ~110 | s (C-I) | ||

| ~105 | d (C-H) |

Note: Data is based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary. hmdb.caaskfilo.comchemicalbook.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the elemental composition and molecular weight of this compound and its derivatives. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). nih.govrsc.orgrsc.org

This precision allows for the unambiguous determination of the molecular formula of a compound. For example, the calculated exact mass of this compound (C₁₂H₈INO₂) can be compared to the experimentally measured mass from an HRMS instrument. A close match between the theoretical and experimental values provides strong evidence for the proposed molecular formula. This is particularly useful in distinguishing between isomers or compounds with very similar nominal masses.

Common ionization techniques used in HRMS for such compounds include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.gov The resulting mass spectrum will show the molecular ion peak ([M]⁺ or [M+H]⁺), which corresponds to the mass of the intact molecule. The high resolution of the instrument allows for the differentiation of isotopes, further confirming the elemental composition.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. Both methods probe the vibrational modes of a molecule, but they are governed by different selection rules.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

C=O stretch: A strong absorption band typically in the region of 1700-1750 cm⁻¹ for the ester carbonyl group. libretexts.org

C-O stretch: Bands in the 1200-1300 cm⁻¹ region corresponding to the C-O single bond of the ester. libretexts.org

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region. libretexts.org

Aromatic C-H stretching: Bands above 3000 cm⁻¹. libretexts.org

C-I stretch: A weaker absorption typically found in the far-infrared region (below 600 cm⁻¹).

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. This makes Raman particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide complementary information, especially for the vibrations of the aromatic rings and the C-I bond.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.net If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray diffraction analysis can provide definitive information about its solid-state structure.

The technique involves irradiating a crystal with a beam of X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be calculated, which in turn reveals the positions of the individual atoms. The data obtained from X-ray crystallography includes:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the molecule.

Intermolecular interactions: Information about how the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

This technique provides an unambiguous confirmation of the connectivity and stereochemistry of the molecule.

Chromatographic Techniques for Purity Assessment and Isolation (TLC, Column Chromatography, HPLC)

Chromatographic techniques are essential for the purification, isolation, and purity assessment of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a simple and rapid qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. uva.nlorgsyn.org A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system (mobile phase). The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used to identify compounds.

Column Chromatography is a preparative technique used to purify larger quantities of a compound. nih.govdoi.org The stationary phase is packed into a column, and the sample is loaded onto the top. The mobile phase is then passed through the column, and the components of the mixture are separated based on their affinity for the stationary and mobile phases. Fractions are collected and analyzed (e.g., by TLC) to isolate the desired compound.

High-Performance Liquid Chromatography (HPLC) is a highly efficient analytical and preparative technique. rsc.orgnih.gov It uses high pressure to force the mobile phase through a column with a very fine stationary phase, resulting in high resolution and rapid separations. HPLC can be used to:

Assess purity: Determine the percentage of the desired compound in a sample with high accuracy.

Isolate pure compounds: In preparative HPLC, larger columns are used to purify significant quantities of a substance.

Quantify compounds: By using a suitable detector and calibration standards, the concentration of a compound in a sample can be determined.

Different types of HPLC columns (e.g., normal-phase, reverse-phase) and detectors (e.g., UV-Vis, mass spectrometer) can be used depending on the properties of the compound being analyzed.

Computational and Theoretical Investigations of 2 Iodopyridin 3 Yl Benzoate and Its Reactivity

Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO-LUMO)

The electronic structure of a molecule is fundamental to its chemical behavior. For 2-Iodopyridin-3-yl benzoate (B1203000), computational methods like Density Functional Theory (DFT) are employed to analyze its electronic properties. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net For instance, DFT calculations at the B3LYP level of theory can provide the energies of these orbitals. researchgate.net The distribution of HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively.

The molecular electrostatic potential (MEP) surface is another valuable tool derived from electronic structure calculations. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. sapub.orgrasayanjournal.co.in The red-colored regions on the MEP map indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack. rasayanjournal.co.in

Table 1: Calculated Electronic Properties of a Related Compound (Illustrative)

| Parameter | Value (Illustrative) |

| EHOMO | -0.04712 a.u researchgate.net |

| ELUMO | -0.19799 a.u researchgate.net |

| HOMO-LUMO Gap | 4.105 eV researchgate.net |

Note: The values presented are for a structurally related molecule and are for illustrative purposes to show the type of data generated from DFT calculations.

Prediction and Interpretation of Vibrational Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. bruker.com Computational methods, particularly DFT, are highly effective in predicting and interpreting these spectra. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. This comparison aids in the accurate assignment of vibrational bands to specific functional groups and bond vibrations within the 2-Iodopyridin-3-yl benzoate molecule. researchgate.net

The process often involves optimizing the molecular geometry at a chosen level of theory and basis set, followed by frequency calculations. sapub.org The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other theoretical approximations. The potential energy distribution (PED) analysis can further be used to provide a detailed description of the character of each vibrational mode. researchgate.net

Table 2: Illustrative Vibrational Frequencies and Assignments for Aromatic Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H stretching (aromatic) | 3100-3000 researchgate.net |

| C=O stretching (ester) | 1750-1735 |

| C=C stretching (aromatic ring) | 1600-1450 researchgate.net |

| C-O stretching (ester) | 1300-1200 |

| C-I stretching | 600-500 |

Note: This table provides typical ranges for the functional groups present in this compound.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions. rsc.org They allow for the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed understanding of how a reaction proceeds. chemrxiv.org For reactions involving this compound, such as palladium-catalyzed coupling reactions, computational studies can elucidate the role of the catalyst, the substrate, and the reaction conditions. clockss.orgresearchgate.net

These calculations can map out the potential energy surface of a reaction, identifying intermediates and the transition states that connect them. chemrxiv.org The energy barriers associated with these transition states determine the reaction rate. mdpi.com By comparing the energy profiles of different possible pathways, the most favorable reaction mechanism can be determined. This knowledge is invaluable for optimizing reaction conditions to improve yields and selectivity. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com For this compound, the relative orientation of the pyridinyl and benzoate rings is of particular interest. Quantum chemical calculations can determine the energies of different conformers, identifying the most stable (lowest energy) conformation. iucr.org

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. researchgate.net By simulating the motion of atoms and molecules, MD can explore the conformational landscape and the transitions between different conformations. This can be particularly useful for understanding how the molecule behaves in solution or interacts with other molecules.

Application of Quantum Chemical Descriptors for Reactivity Prediction

Based on the electronic structure calculations, a variety of quantum chemical descriptors can be derived to predict the reactivity of a molecule. nih.gov These descriptors, often referred to as conceptual DFT descriptors, provide a quantitative measure of different aspects of reactivity. rasayanjournal.co.in

Key descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. researchgate.net

Future Research Directions and Emerging Trends in 2 Iodopyridin 3 Yl Benzoate Chemistry

Development of Novel and More Efficient Synthetic Pathways

The accessibility of 2-Iodopyridin-3-yl benzoate (B1203000) is fundamental to its widespread investigation and application. While standard esterification procedures between 2-iodo-3-hydroxypyridine and benzoic acid derivatives are conceivable, future research will likely focus on developing more streamlined and efficient synthetic strategies.

One promising direction involves the late-stage functionalization of pre-assembled scaffolds. For instance, methods for the direct and regioselective iodination of 3-hydroxypyridine (B118123) benzoate could offer a more atom-economical approach. Conversely, the synthesis of novel halopyridinylboronic acids and esters provides a versatile platform for accessing precursors to 2-Iodopyridin-3-yl benzoate. researchgate.netsci-hub.se Research into the regioselective halogen-metal exchange of dihalopyridines followed by borylation and subsequent oxidation to the hydroxyl group, and finally esterification, presents a multi-step but highly controllable route to a variety of substituted analogues. researchgate.netsci-hub.sethieme-connect.comarkat-usa.org

Key areas for development include:

Catalytic Esterification: Exploring novel catalysts for the esterification of sterically hindered or electronically challenging 2-iodopyridinols with various benzoic acids, minimizing the need for harsh conditions.

Alternative Halogenation: Investigating milder and more selective iodination reagents or catalytic systems to introduce the iodine atom onto the 3-hydroxypyridine ring with high precision, avoiding side reactions.

Exploration of Unconventional Reactivity Patterns and Selectivity Control

The chemical personality of this compound is defined by the interplay between the electron-deficient iodopyridine ring and the benzoate group. The C-I bond is a prime site for cross-coupling reactions, yet its reactivity can be modulated by the electronic nature of both aromatic systems.

Future studies will likely delve into unconventional reactivity beyond standard cross-coupling. For example, the activation of the pyridine (B92270) nitrogen, perhaps through the formation of N-phosphonium pyridinium (B92312) intermediates, could dramatically enhance the rate of nucleophilic aromatic substitution (SNAr) at the 2-position, enabling C-P bond formation under mild conditions. nih.gov This opens up pathways to novel phosphine (B1218219) ligands and materials.

Controlling selectivity is another critical frontier. In molecules with multiple halogen atoms, the site of reaction is often dictated by electronics, with palladium-catalyzed couplings typically favoring the position alpha to the nitrogen. nih.gov However, recent studies have shown that catalyst speciation—using mononuclear palladium versus palladium clusters or nanoparticles—can invert this selectivity in dihalopyridines, favoring the position further from the heteroatom. nih.govwhiterose.ac.ukresearchgate.netnsf.gov Applying these principles to derivatives of this compound containing additional halogens could allow for programmable, site-selective functionalization of either the pyridine or benzoate ring.

Key research questions include:

Can the ester group act as an intramolecular directing group to influence reactivity at other positions on the pyridine ring?

What is the potential for radical-based functionalizations at either ring, and how does the iodine atom influence these pathways? acs.orgresearchgate.net

How can ligand design and catalyst choice be used to selectively perform cross-coupling at the C-I bond without affecting potential C-H activation sites on the benzoate ring? nih.gov

Integration into Automated Synthesis and Flow Chemistry Platforms

The translation of novel chemical discoveries from the laboratory to industrial application often hinges on the development of robust and scalable synthetic processes. Automated synthesis and flow chemistry are powerful tools that offer enhanced control, improved safety, and greater efficiency over traditional batch methods. polimi.itnih.gov

The synthesis of this compound and its derivatives is well-suited for these technologies. For example, the preparation of hazardous intermediates or the use of exothermic reactions can be managed more safely in continuous flow reactors due to their high surface-area-to-volume ratio, which allows for superior thermal control. nih.gov The automated synthesis of an ¹⁸F-labelled pyridine-based agent for oligonucleotide conjugation has already demonstrated the feasibility of applying such platforms to complex pyridine derivatives. nih.govresearchgate.net This approach allows for rapid reaction optimization and the creation of compound libraries for screening purposes. whiterose.ac.ukvapourtec.com

Future work in this area could involve:

Telescoped Synthesis: Developing a continuous flow process where the synthesis of the 2-iodo-3-hydroxypyridine precursor, its esterification, and subsequent functionalization occur in a single, uninterrupted sequence.

High-Throughput Experimentation: Using automated platforms to rapidly screen a wide range of benzoic acids and coupling partners to build libraries of this compound analogues for biological or materials testing. whiterose.ac.uk

Process Intensification: Leveraging the ability of flow reactors to operate at high temperatures and pressures to accelerate reaction rates and improve the efficiency of key synthetic steps. polimi.it

Design of Next-Generation Catalysts and Ligands Incorporating Pyridine-Benzoate Motifs

The inherent structural features of this compound, specifically the combination of a coordinating pyridine nitrogen and a nearby ester functionality, make it an attractive scaffold for the design of novel ligands and catalysts. Pyridine and its derivatives are ubiquitous in homogeneous catalysis, serving as ligands that stabilize metal centers and modulate their reactivity. researchgate.netbeilstein-journals.org

Future research could focus on transforming the this compound core into new ligand architectures. For example, replacing the iodine with a phosphine or another coordinating group could yield bidentate (N, P) or even pincer-type ligands. The electronic properties of such ligands could be fine-tuned by modifying the substituents on the benzoate ring, thereby influencing the performance of the resulting metal complexes in catalytic transformations like C-H activation, cross-coupling, or hydrogenation. nih.gov Coordination polymers using related pyridyl-benzoate ligands have already been synthesized and shown to have catalytic activity. mdpi.com

Emerging trends in this area may include:

Pincer Ligand Synthesis: Developing synthetic routes to convert this compound into PNP or NNN-type pincer ligands where the pyridine-benzoate unit forms the central backbone.

Metal-Organic Frameworks (MOFs): Using functionalized derivatives as building blocks for MOFs, where the pyridine and carboxylate moieties can coordinate to metal nodes, creating porous materials with potential applications in catalysis or gas storage. nih.gov

Asymmetric Catalysis: Introducing chirality into the benzoate portion or in substituents to create chiral ligands for enantioselective catalysis.

Expansion of its Role in the Construction of Complex Molecular Architectures and Scaffolds

A key measure of a building block's utility is its ability to facilitate the synthesis of complex and valuable molecules. With its two distinct aromatic rings and a reactive C-I bond, this compound is a versatile precursor for constructing elaborate molecular architectures. nih.govorganic-chemistry.org

One exciting avenue is its use in macrocyclization reactions. The linear structure could be elaborated at both ends—for example, through functionalization of the benzoate ring and a coupling reaction at the C-I bond—to create a long-chain precursor. An intramolecular coupling reaction could then be used to form a macrocycle containing both pyridine and benzene (B151609) units, a motif of interest in supramolecular chemistry and materials science. nih.govrsc.orgrsc.orgacs.org

Furthermore, the sequential and site-selective functionalization of the molecule can lead to highly substituted, non-symmetrical biaryl and polyaryl structures. A Suzuki-Miyaura reaction at the C-I bond, followed by a C-H activation/functionalization on the benzoate ring, could provide access to complex scaffolds that would be difficult to synthesize using other methods. acs.orgresearchgate.net This strategy allows for the controlled, stepwise introduction of molecular diversity.

Future research in this domain will likely focus on:

Diversity-Oriented Synthesis: Using this compound as a central scaffold to which various chemical appendages are added through a series of orthogonal reactions, rapidly generating libraries of complex molecules. acs.org

Natural Product Synthesis: Incorporating the pyridine-benzoate motif into the synthesis of natural products or their analogues, where this structural unit can impart specific biological activities.

Conjugated Materials: Polymerizing functionalized derivatives of this compound to create conjugated polymers with interesting photophysical or electronic properties.

Q & A

Q. How can the crystal structure of 2-Iodopyridin-3-yl benzoate be determined using SHELX software?

Methodological Answer: The crystal structure can be resolved via single-crystal X-ray diffraction. Use SHELXT for structure solution (via dual-space algorithms) and SHELXL for refinement . Key steps:

Q. What experimental design principles apply when synthesizing this compound?

Methodological Answer: Design synthesis routes using retrosynthetic analysis:

- Start with pyridine derivatives: iodination at position 2 (via electrophilic substitution) followed by esterification with benzoic acid.

- Monitor reaction progress via TLC or NMR.

- Optimize conditions (e.g., solvent, catalyst) using Design of Experiments (DoE) to maximize yield .

- Theoretical feasibility can be pre-evaluated using metabolic pathway scoring systems to prioritize routes with higher thermodynamic favorability .

Q. How to conduct a literature review on this compound using academic databases?

Methodological Answer:

- Use Google Scholar and SciFinder with keywords: "this compound," "iodopyridine derivatives," "benzoate ester synthesis."

- Filter results by relevance (crystallography, synthetic pathways, bioactivity).

- Cross-reference citations in foundational papers (e.g., SHELX publications ) and recent reviews. Avoid non-academic sources (e.g., commercial websites) .化知为学24年第二次有机seminar——文献检索与常见术语31:37

Advanced Research Questions

Q. How to resolve contradictions in biological activity data for benzoate derivatives?

Methodological Answer: Discrepancies (e.g., sodium benzoate’s efficacy in HE treatment vs. null effects in meta-analyses ) require:

- Dose-response analysis : Compare cytotoxicity thresholds (e.g., IC50 in HepG2 vs. THLE2 cells ).

- Study design critique : Assess differences in participant cohorts, administration routes, or control groups.

- Meta-regression : Pool data from multiple studies to identify confounding variables (e.g., renal function in sodium benzoate trials ).

Q. How to evaluate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Synthesize analogs with substitutions at iodine or benzoate positions.

- Test bioactivity (e.g., enzyme inhibition, cytotoxicity) using standardized assays (e.g., MTT for cell viability ).

- Corrogate structural features (e.g., electronegativity of iodine, steric effects) with activity via QSAR modeling.

- Validate hypotheses with crystallographic data (e.g., halogen bonding patterns in SHELXL-refined structures ).

Q. What statistical methods are appropriate for analyzing cytotoxicity data?

Methodological Answer:

- Use ANOVA (single-factor) to compare mean viability across dose groups (e.g., 10–25 μg/ml potassium benzoate ).

- Apply post-hoc tests (e.g., Tukey’s HSD) to identify significant differences (*p<0.05, **p<0.01) .

- Generate dose-response curves (logistic regression) to calculate EC50/IC50 values .

Q. How to optimize synthetic pathways using biosynthetic evaluation tools?

Methodological Answer:

- Apply metabolic pathway reconstruction (e.g., for benzoate derivatives ):

- Score pathways by theoretical yield, energy requirements, and enzyme compatibility.

- Prioritize routes with minimal side reactions (e.g., decarboxylation).

- Validate in vitro: Use HPLC/MS to quantify intermediates and final product purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.